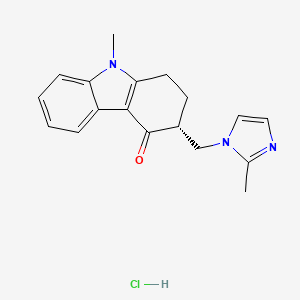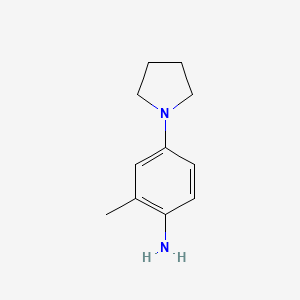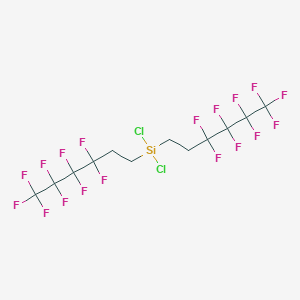
TAU PROTEIN, HUMAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tau proteins are a group of six highly soluble protein isoforms produced by alternative splicing from the gene MAPT . They primarily maintain the stability of microtubules in axons and are abundant in the neurons of the central nervous system . Tau is known for its role in stabilizing microtubules throughout the nerve cell . It accumulates as β-sheet-rich aggregates and neurofibrillary tangles, leading to an array of different pathologies .
Synthesis Analysis
Tau is a microtubule-associated protein that is highly expressed in neurons and implicated in several cellular processes . Tau misfolding and self-aggregation give rise to proteinaceous deposits known as neurofibrillary tangles . Tau tangles play a key role in the genesis of a group of diseases commonly referred to as tauopathies .Chemical Reactions Analysis
Tau aggregation and pathology formation are central events in the pathogenesis of Alzheimer’s disease and other Tauopathies . Despite significant advances in understanding the morphological and structural properties of Tau fibrils, many fundamental questions remain about what causes Tau to aggregate in the first place .Physical And Chemical Properties Analysis
Tau protein belongs to a group of proteins referred to as Microtubule-Associated Proteins (MAPs), that in common are heat resistant and limited affected by acid treatment without loss their function . This property observed in tau is due to a very low content of secondary structure .Safety And Hazards
Tau is a microtubule-associated protein widely distributed in the central nervous system (CNS). The main function of tau is to promote the assembly of microtubules and stabilize their structure . Under pathological conditions, tau is abnormally modified, detaches from microtubules, and forms protein aggregates in neuronal and glial cells .
Orientations Futures
Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . Exploring the patterns of tau deposition in vivo for different pathologies will allow discrimination between neurodegenerative diseases, including different tauopathies, and monitoring of disease progression .
Propriétés
Numéro CAS |
149407-41-0 |
|---|---|
Nom du produit |
TAU PROTEIN, HUMAN |
Formule moléculaire |
C8 H15 N3 O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1177109.png)

